2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine
Description
2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methylpyrimidinylthio-methyl group. This structure combines nitrogen-rich aromatic systems, which are often associated with pharmacological activity, such as kinase inhibition or receptor modulation.
Properties
IUPAC Name |
2-[(6-methylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-10-6-13(15-9-14-10)18-8-11-7-17-5-3-2-4-12(17)16-11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCZTGFRXXJMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Pyrimidine Moiety: The synthesis begins with the preparation of 6-methylpyrimidine-4-thiol. This can be achieved through the reaction of 4-chloro-6-methylpyrimidine with sodium hydrosulfide under basic conditions.
Formation of the Imidazo[1,2-a]pyridine Moiety: The imidazo[1,2-a]pyridine core can be synthesized via a cyclization reaction involving 2-aminopyridine and α-haloketones.
Coupling Reaction: The final step involves the coupling of 6-methylpyrimidine-4-thiol with the imidazo[1,2-a]pyridine derivative. This is typically carried out using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is largely dependent on its interaction with biological targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other vital cellular functions.
Comparison with Similar Compounds
Physicochemical Properties
*Calculated based on standard atomic weights.
The target compound’s molecular weight (~292.34 g/mol) is lower than bulkier analogs like 2h, which may improve membrane permeability. Its pyrimidine-thioether group could enhance hydrogen bonding compared to halogenated or alkylated derivatives.
Pharmacological Potential
- AChE Inhibition : Substituted imidazo[1,2-a]pyridines with hydrophobic groups (e.g., biphenyl) show AChE activity . The target’s pyrimidine ring may mimic aromatic interactions in enzyme pockets.
- Antimicrobial or Anticancer Activity : Compounds like 14d–15g () with chlorophenyl and triazole groups demonstrate broad bioactivity, likely due to π-π stacking and halogen bonding .
Biological Activity
2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex organic compound characterized by a fused heterocyclic structure. This compound integrates an imidazo[1,2-a]pyridine scaffold with a thioether linkage to a 6-methylpyrimidine moiety, which enhances its potential biological activities. The unique arrangement of nitrogen and sulfur atoms within its bicyclic framework contributes significantly to its pharmacological properties and applications in medicinal chemistry.
- Molecular Formula : C₁₃H₁₂N₄S
- Molecular Weight : 256.33 g/mol
- CAS Number : 1251575-02-6
Biological Activity Overview
The biological activity of 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine has been explored in various studies, revealing a spectrum of pharmacological effects:
Antimicrobial Activity
Studies have shown that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's thioether linkage may enhance its interaction with microbial targets.
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives possess potent anticancer activities. For example, certain analogs have been identified as selective inhibitors of c-Met kinase, with IC₅₀ values as low as 3.9 nM . These findings suggest that 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine could be a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. Compounds within this class have shown to inhibit COX-2 activity effectively, demonstrating IC₅₀ values comparable to established anti-inflammatory drugs . This suggests possible applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine reveals that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence its biological activity. Key findings include:
- Substitution Patterns : The presence of methyl groups on the pyrimidine ring appears to enhance biological activity compared to unsubstituted analogs.
- Thioether Linkage : The thioether moiety is crucial for maintaining the compound's bioactivity by facilitating interactions with biological targets.
Study 1: Antimicrobial Evaluation
A study evaluating various imidazo[1,2-a]pyridine derivatives found that those with a thioether linkage exhibited enhanced antimicrobial activity against Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like streptomycin .
Study 2: Anticancer Activity
In another investigation focused on c-Met inhibition, the compound showed significant tumor growth inhibition (TGI = 75%) in preclinical models. This study highlighted the potential of this class of compounds in targeted cancer therapies .
Study 3: Anti-inflammatory Properties
Research on anti-inflammatory effects demonstrated that certain derivatives could suppress COX-2 activity effectively. Compounds were tested using carrageenan-induced paw edema models in rats and showed promising results compared to traditional anti-inflammatory agents .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-(((6-Methylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine with aldehydes or ketones under acidic/basic conditions .
- Step 2 : Introduction of the thio-methyl group. A nucleophilic substitution reaction using isothiouronium salts or copper-catalyzed coupling can form the C–S bond at the 2-position of the imidazo[1,2-a]pyridine .
- Step 3 : Functionalization with the 6-methylpyrimidin-4-yl group via Suzuki cross-coupling or thiol-ene reactions .
- Optimization : Key parameters include solvent polarity (e.g., DMF for solubility), temperature control (60–100°C for coupling reactions), and catalyst selection (e.g., CuI for efficient cross-coupling) . Purity is monitored via HPLC (>95%) and structural confirmation via / NMR .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : Identifies proton environments (e.g., imidazo[1,2-a]pyridine aromatic protons at δ 7.2–8.5 ppm and methyl groups at δ 2.1–2.5 ppm) .
- NMR : Confirms carbon骨架, including the thioether linkage (C–S at ~40 ppm) and pyrimidine carbons .
- Purity Assessment :
- HPLC : Uses C18 columns with UV detection (λ = 254 nm) to achieve >98% purity .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 315.08 for CHNS) .
Advanced Research Questions
Q. How can researchers address contradictory findings in biological activity data, such as lack of antibacterial efficacy despite structural similarity to active compounds?
- Methodological Answer :
- Assay Validation : Ensure consistency in bacterial strains (e.g., E. coli vs. S. aureus), culture conditions (aerobic/anaerobic), and compound solubility (use DMSO controls) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO) at the pyrimidine ring to enhance membrane permeability, as seen in antileishmanial SAR studies .
- Target Engagement : Use molecular docking to assess binding to bacterial enzymes (e.g., DNA gyrase) and compare with active analogs. If no binding is observed, consider off-target effects .
Q. What strategies are employed to design and synthesize derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications :
- Pyrimidine Substitution : Replace 6-methyl with halogens (Cl, Br) to alter electronic properties and binding affinity .
- Thioether Linkage : Replace –S–CH– with –SO– to test metabolic stability .
- Bioisosteric Replacement : Substitute imidazo[1,2-a]pyridine with imidazo[1,2-b]pyridazine to assess ring size impact on target selectivity .
- Synthetic Routes :
- Parallel Synthesis : Use combinatorial libraries to generate >50 derivatives via microwave-assisted coupling (e.g., 100°C, 30 min) .
- Yield Optimization : Screen catalysts (e.g., Pd(PPh) vs. CuI) for cross-coupling steps to achieve >80% yields .
Q. How can molecular docking and in vitro assays elucidate the binding mechanisms of this compound to biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known imidazo[1,2-a]pyridine interactions (e.g., COX-2 for anti-inflammatory activity or Leishmania NMT for antiparasitic effects) .
- Docking Protocols :
- Software : Use AutoDock Vina with flexible ligand docking to account for conformational changes .
- Validation : Compare docking poses with X-ray crystallography data of co-crystallized ligands (RMSD <2.0 Å) .
- In Vitro Validation :
- Enzyme Inhibition : Measure IC values using fluorescence-based assays (e.g., COX-2 inhibition at 0.07 μM for optimized derivatives) .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS in macrophage models for antileishmanial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
